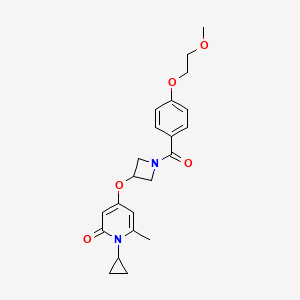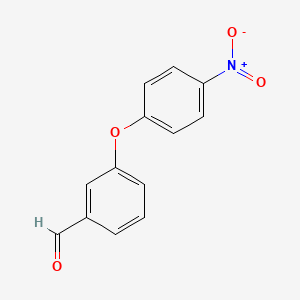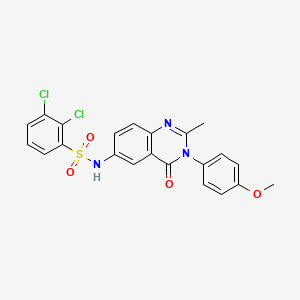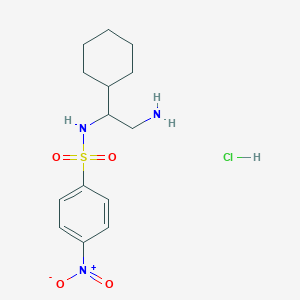![molecular formula C22H14F6N4O2 B2459409 N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941936-21-6](/img/structure/B2459409.png)
N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The molecule also contains a 3,5-bis(trifluoromethyl)phenyl group, which is known to be a privileged motif in catalyst development .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine core provides a rigid, planar structure, while the 3,5-bis(trifluoromethyl)phenyl group may contribute to the overall stability of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .Applications De Recherche Scientifique
Organocatalysis
The compound’s 3,5-bis(trifluoromethyl)phenyl motif plays a pivotal role in organocatalysis. Specifically, N, N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (commonly referred to as Schreiner’s thiourea) has emerged as a powerful catalyst in organic chemistry. Its ability to activate substrates and stabilize developing negative charges (such as oxyanions) via explicit double hydrogen bonding makes it valuable for promoting organic transformations .
Fragment-Based Covalent Ligand Discovery
This compound serves as a scout fragment in fragment-based covalent ligand discovery. Researchers can use it alone or incorporate it into bifunctional tools like electrophilic PROTAC® molecules. These bifunctional agents are crucial for targeted protein degradation, as demonstrated by the Cravatt Lab for E3 ligase discovery .
Synthesis of Antanacathartic Drugs
®-[3,5-bis(trifluoromethyl)phenyl]ethanol, an intermediate derived from this compound, plays a vital role in synthesizing antanacathartic drugs. Aprepitant, rolapitant, and fosaprepitant—NK-1 receptor antagonists—are used extensively for treating chemotherapy-induced nausea and vomiting .
Antibiotic Development
In the fight against antibiotic-resistant bacterial infections, novel antibiotics are urgently needed. Researchers have explored pyrazole derivatives, including those derived from our compound, for their antimicrobial properties. These derivatives could potentially combat pathogens like enterococci and methicillin-resistant S. aureus (MRSA) .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .
Mode of Action
The mode of action of this compound involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of (thio)urea derivatives, which are used as organocatalysts in organic chemistry .
Biochemical Pathways
Similar compounds have been found to inhibit the nf-κb pathway , which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens.
Result of Action
The inhibition of the nf-κb pathway by similar compounds can lead to a decrease in the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the condensation of 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with 3,5-bis(trifluoromethyl)aniline followed by the addition of an appropriate coupling agent to form the final product.", "Starting Materials": [ "3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid", "3,5-bis(trifluoromethyl)aniline", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and 3,5-bis(trifluoromethyl)aniline in a suitable solvent such as DMF or DMSO.", "Step 2: Add an appropriate coupling agent such as EDC or DCC to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain the final product N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] } | |
Numéro CAS |
941936-21-6 |
Formule moléculaire |
C22H14F6N4O2 |
Poids moléculaire |
480.37 |
Nom IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C22H14F6N4O2/c1-11-17-18(33)16(10-29-19(17)32(31-11)15-5-3-2-4-6-15)20(34)30-14-8-12(21(23,24)25)7-13(9-14)22(26,27)28/h2-10H,1H3,(H,29,33)(H,30,34) |
Clé InChI |
JPECBQATAFVQSC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4 |
Solubilité |
there are known solubility issues |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)
![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)
![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B2459334.png)




![Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459343.png)
![N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459345.png)
![1-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2459346.png)
![2-butan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459348.png)
